Oteseconazole

説明

Oteseconazole is a novel antifungal agent that belongs to the azole class of antifungals. It is marketed under the brand name Vivjoa and is primarily used to treat recurrent vulvovaginal candidiasis. This compound is a selective inhibitor of the fungal cytochrome P450 enzyme 51 (CYP51), which plays a crucial role in maintaining the integrity and growth of fungal cell membranes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of oteseconazole involves multiple steps, starting with the preparation of key intermediates. One of the primary steps includes the formation of a tetrazole ring, which is crucial for the compound’s antifungal activity. The synthetic route typically involves the following steps:

Formation of the Tetrazole Ring: This is achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reactions: The tetrazole intermediate is then coupled with a difluorophenyl compound using a palladium-catalyzed cross-coupling reaction.

Final Assembly: The final product is obtained by combining the tetrazole-difluorophenyl intermediate with a pyridine derivative under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

Structural Characteristics and Physicochemical Stability

Oteseconazole features a tetrazole metal-binding group (αR configuration) and a trifluoroethoxy-phenyl substituent, contributing to its selective inhibition of fungal CYP51 enzymes . Key stability characteristics include:

-

Solubility : Practically insoluble in water (pH 1–9) but soluble in organic solvents .

-

Crystalline Form : White to off-white powder with no significant degradation under standard storage conditions .

Enzymatic Inhibition Mechanism

This compound selectively inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis. This interaction disrupts fungal membrane integrity through:

-

Sterol Interference : Accumulation of toxic 14-methylated sterols due to CYP51 blockade .

-

Selectivity : >2,000-fold preference for fungal CYP51 over human CYP enzymes, attributed to its tetrazole group’s reduced affinity for mammalian metalloenzymes .

Table 1: Enzymatic Selectivity Profile

| Enzyme Target | Inhibition Potency (IC₅₀) | Source |

|---|---|---|

| Fungal CYP51 | 0.002 µM | |

| Human CYP3A4 | >10 µM | |

| Human 11β-HSD2 | No inhibition |

Pharmacokinetic Interactions

This compound demonstrates minimal hepatic metabolism but influences transporter-mediated interactions:

-

BCRP Substrates : Increases rosuvastatin AUC₀–24h by 114% and Cₘₐₓ by 118% via BCRP inhibition .

-

CYP3A4/P-gp : No clinically significant effects on midazolam, ethinyl estradiol, or digoxin .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value (Mean ± SD) |

|---|---|

| Cₘₐₓ (µg/mL) | 2.8 ± 1.25 |

| AUC₂₄h (h·µg/mL) | 64.2 ± 29.4 |

| Terminal t₁/₂ | 138 days |

Resistance and In Vitro Activity

This compound overcomes fluconazole resistance through:

-

Efflux Pump Avoidance : Limited impact from Candida CDR1/MDR1 upregulation compared to azoles .

-

MIC Profiles : 64-fold lower MIC against fluconazole-resistant C. glabrata (4 µg/mL vs. 16 µg/mL) .

Table 3: Antifungal Susceptibility (MIC₉₀, µg/mL)

| Species | This compound | Fluconazole |

|---|---|---|

| C. albicans | 0.25 | 4 |

| C. glabrata | 4 | 16 |

Metabolic Inertness

Unlike triazoles, this compound undergoes negligible hepatic metabolism:

科学的研究の応用

Introduction to Oteseconazole

This compound, also known as VT-1161, is a novel oral antifungal agent that selectively inhibits fungal lanosterol demethylase, an enzyme crucial for the growth of fungi. It has garnered attention for its efficacy in treating recurrent vulvovaginal candidiasis, a condition affecting millions of women globally. This article explores the scientific applications of this compound, supported by comprehensive data and case studies.

Treatment of Recurrent Vulvovaginal Candidiasis

This compound has been primarily studied for its role in treating recurrent vulvovaginal candidiasis (RVVC). A phase III clinical trial demonstrated that this compound significantly reduced the recurrence of RVVC compared to placebo. In two identical studies, the recurrence rates were 6.7% for this compound versus 42.8% for placebo (P < 0.001) and 3.9% versus 39.4% (P < 0.001) respectively .

Table 1: Efficacy of this compound in Clinical Trials

| Study Phase | This compound Group (%) | Placebo Group (%) | P-Value |

|---|---|---|---|

| Induction | 93.2 (resolved infection) | - | - |

| Maintenance | 5.1 (recurrence) | 42.2 | <0.001 |

Comparison with Existing Treatments

In comparative studies against fluconazole, this compound demonstrated noninferiority in treating acute episodes of vulvovaginal candidiasis while showing superior efficacy in preventing recurrences . The safety profile was comparable; adverse events were mostly mild or moderate.

Broader Antifungal Spectrum

Research indicates that this compound exhibits a broader antifungal spectrum compared to traditional triazole antifungals. Preclinical studies revealed more favorable minimal inhibitory concentration (MIC) values against various fungal pathogens . This suggests potential applications beyond RVVC, possibly extending to other fungal infections resistant to standard treatments.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution profile with minimal drug-drug interactions due to weak inhibitory effects on drug-metabolizing enzymes such as CYP3A4 and CYP2C9 . This characteristic enhances its safety profile, making it suitable for patients who may be on multiple medications.

Table 2: Pharmacokinetic Characteristics

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Drug interactions | Minimal |

Case Study: Efficacy in Clinical Practice

In a clinical setting, a cohort of women with recurrent vulvovaginal candidiasis treated with this compound showed significant improvements in quality of life and reduction in infection frequency over a six-month follow-up period. Patients reported fewer episodes compared to their history prior to treatment.

Case Study: Safety Observations

A separate observational study noted that the majority of adverse effects associated with this compound were mild and resolved without intervention. Only a small fraction required discontinuation of therapy due to severe reactions, underscoring its tolerability .

作用機序

Oteseconazole exerts its antifungal effects by selectively inhibiting the fungal cytochrome P450 enzyme 51 (CYP51). This enzyme is responsible for the demethylation of lanosterol to ergosterol, a key component of fungal cell membranes. By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately causing fungal cell death .

類似化合物との比較

- Fluconazole

- Ketoconazole

- Itraconazole

- Voriconazole

- Posaconazole

Comparison: Oteseconazole is unique in its high selectivity for fungal CYP51 and its minimal interaction with human cytochrome P450 enzymes. This selectivity reduces the risk of drug-drug interactions and off-target effects, making it a safer and more effective option for treating fungal infections compared to other azole antifungals .

生物活性

Oteseconazole, also known by its brand name Vivjoa, is a novel antifungal agent primarily developed for the treatment of recurrent vulvovaginal candidiasis (RVVC). It is a highly selective inhibitor of fungal cytochrome P450 51 (CYP51), which plays a critical role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound has shown promising biological activity against various fungal pathogens, particularly those resistant to traditional treatments like fluconazole.

This compound's mechanism of action involves the inhibition of the CYP51 enzyme in fungi, leading to a disruption in ergosterol synthesis. This results in increased membrane permeability and ultimately fungal cell death. Notably, this compound exhibits over 2,000-fold selectivity for fungal CYP51 compared to human cytochrome P450 enzymes, suggesting a lower risk of off-target effects and associated toxicities .

Antifungal Spectrum

This compound has demonstrated broad-spectrum antifungal activity against various Candida species. In comparative studies, it has shown significantly greater potency than fluconazole, particularly against fluconazole-resistant strains. The minimal inhibitory concentration (MIC) values for this compound are notably lower than those for fluconazole across several clinical isolates:

| Candida Species | MIC (this compound) | MIC (Fluconazole) |

|---|---|---|

| C. albicans | 0.25 µg/mL | 4 µg/mL |

| C. glabrata | 4 µg/mL | 16 µg/mL |

These results indicate that this compound is more effective against both C. albicans and C. glabrata, especially in cases where fluconazole resistance is present .

Clinical Trials and Case Studies

A pivotal Phase 3 clinical trial evaluated the efficacy of this compound compared to fluconazole in treating RVVC. The study involved 322 subjects who were randomized to receive either this compound or fluconazole. The primary endpoint was the proportion of subjects achieving therapeutic cure at Day 28:

- Therapeutic Cure Rates :

- This compound: 66.88%

- Fluconazole: 45.91%

The statistical significance was confirmed with a p-value of 0.0002, indicating a robust advantage for this compound .

Additionally, secondary endpoints showed that this compound led to higher rates of mycological cure (82.50% vs. 59.12%, p < 0.0001) and clinical cure (71.25% vs. 55.97%, p = 0.0046) compared to fluconazole .

Safety Profile

The safety profile of this compound has been favorable in clinical studies, with adverse effects reported at rates comparable to those seen with placebo treatments. The compound's selectivity for fungal enzymes over human enzymes suggests a reduced risk for drug-drug interactions and systemic side effects .

Preclinical Studies

Preclinical studies have further elucidated the antifungal efficacy of this compound against other life-threatening fungal infections such as mucormycosis. In mouse models, this compound demonstrated significant survival benefits when administered orally:

- Survival Rates :

- SCY-247 (this compound): 40% survival at 32 mg/kg

- Control (liposomal amphotericin B): 40% survival at 10 mg/kg

These findings underscore the potential application of this compound beyond RVVC treatment, suggesting efficacy against more severe systemic fungal infections .

特性

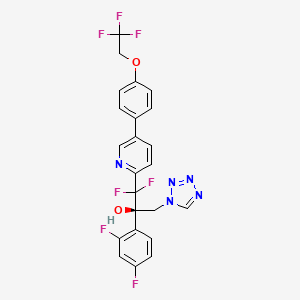

IUPAC Name |

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUYJRXRDSPPRC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble at a pH range of 1 to 9 | |

| Record name | Oteseconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Oteseconazole is an azole metalloenzyme inhibitor that targets CYP51 (also known as 14α demethylase), an enzyme that demethylates the 14-α position of lanosterol to form ergosterol. In yeast and fungi, the formation of ergosterol plays an important role in the integrity, permeability and fluidity of cell membranes. Therefore, because of its ability to bind and inhibit CYP51, oteseconazole is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC). Besides blocking the formation of ergosterol, oteseconazole also promotes the accumulation of 14-methylated sterols that lead to fungal cell death. To limit off-target toxicity, oteseconazole has a tetrazole metal-binding group that gives it a lower affinity for the human CYP51 isoenzyme. Mechanisms of drug resistance were evaluated _in vitro_, and increases in oteseconazole minimum inhibitory concentrations were associated with the upregulation of efflux pumps CDR1 and MDR1, and the azole target itself (CYP51). Oteseconazole had _in vitro_ activity against _Candida_ spp. that were resistant to fluconazole, and it was active against most of the microorganisms associated with RVVC: _Candida albicans_, _Candida glabrata_, _Candida krusei_, _Candida parapsilosis_, _Candida tropicalis_, _Candida lusitaniae_ and _Candida dubliniensis_. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use. | |

| Record name | Oteseconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1340593-59-0 | |

| Record name | Oteseconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oteseconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTESECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHH774W97N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。